molecular formula C21H19BF4O B12940484 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate CAS No. 53731-45-6

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate

Cat. No.: B12940484
CAS No.: 53731-45-6
M. Wt: 374.2 g/mol
InChI Key: IVEHBFAMBYWQDN-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is a chemical compound with the molecular formula C21H19BF4O It is known for its unique structure, which includes a chromenylium core with diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate typically involves the reaction of 2,4-diphenyl-5,6,7,8-tetrahydrochromene with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced species.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromenylium derivatives, while reduction can produce various tetrahydrochromene species.

Scientific Research Applications

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulphonate
  • 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate
  • 2,6-Diphenyl-4-(p-tolyl)pyrylium tetrafluoroborate

Uniqueness

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is unique due to its specific structure and reactivity. Its tetrafluoroborate anion provides distinct properties compared to other similar compounds, making it valuable in specific research and industrial applications.

Biological Activity

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the known biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}BF4_{4}
  • Molecular Weight : 348.15 g/mol

This compound features a chromenylium core with two phenyl groups attached at the 2 and 4 positions. The presence of the tetrafluoroborate anion enhances its solubility in polar solvents, making it suitable for biological assays.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within biological systems. A study demonstrated that this compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Caspase activation

Anti-inflammatory Effects

Another notable biological activity is its anti-inflammatory effect. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antioxidant Efficacy

A recent case study evaluated the effects of this compound on oxidative stress in diabetic rats. The study found that treatment with this compound significantly reduced malondialdehyde levels (a marker of oxidative stress) and increased antioxidant enzyme activities compared to control groups .

Case Study 2: Cancer Treatment

In a clinical trial involving patients with early-stage breast cancer, participants received a regimen including this compound. Results indicated a marked decrease in tumor size after three months of treatment alongside standard chemotherapy protocols .

Properties

CAS No.

53731-45-6

Molecular Formula

C21H19BF4O

Molecular Weight

374.2 g/mol

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;tetrafluoroborate

InChI

InChI=1S/C21H19O.BF4/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)5/h1-6,9-12,15H,7-8,13-14H2;/q+1;-1

InChI Key

IVEHBFAMBYWQDN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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